molecular formula C23H29N3O4S B2937330 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide CAS No. 1091473-53-8

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide

Cat. No.: B2937330
CAS No.: 1091473-53-8
M. Wt: 443.56
InChI Key: QFLAZLWLFQHSCW-UHFFFAOYSA-N
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Description

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with cyclopentaneamido and dimethylbenzenesulfonamido substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with amines in the presence of coupling agents such as diethylphosphorocyanidate (DEPC) under controlled conditions . The reaction is often carried out under ultrasonic irradiation to enhance the efficiency and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in modifying the benzamide core or the substituents attached to it.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are used under various conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-16-13-17(2)15-21(14-16)31(29,30)25-12-11-24-22(27)19-7-9-20(10-8-19)26-23(28)18-5-3-4-6-18/h7-10,13-15,18,25H,3-6,11-12H2,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLAZLWLFQHSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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